N(6)-Carboxymethyllysine (CML) is a prominent example of an Advanced Glycation End-product (AGE) formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. [, , , ] CML is often found in food, particularly in heat-processed foods like bread, dairy products, and coffee. [] Within biological systems, CML accumulates in tissues during aging and at an accelerated rate in individuals with diabetes. [, , ] Its presence has been linked to various age-related diseases and diabetic complications due to its ability to alter protein structure and function. [, , , ]
N(6)-carboxymethyllysine is an advanced glycation end product formed through the reaction of lysine residues with reducing sugars, primarily during the Maillard reaction. This compound is significant in both food science and human health, as it is implicated in various metabolic diseases and aging processes. N(6)-carboxymethyllysine can be found in a variety of biological materials and processed foods, where it serves as a marker for oxidative stress and glycation.
N(6)-carboxymethyllysine is generated from the glycation of lysine residues in proteins, which occurs when reducing sugars react with amino acids. The formation of this compound can happen through multiple pathways, including the reaction of lysine with glyoxal, a byproduct of lipid peroxidation and carbohydrate metabolism. It is also present in various food products, particularly those that undergo high-temperature cooking processes, such as grilling and frying .
N(6)-carboxymethyllysine belongs to a class of compounds known as advanced glycation end products (AGEs). These compounds are characterized by their formation through non-enzymatic reactions between sugars and proteins or lipids. AGEs are classified based on their structure and the specific amino acids involved in their formation.
The synthesis of N(6)-carboxymethyllysine can be achieved through several methods:
The reaction conditions for synthesizing N(6)-carboxymethyllysine typically include specific temperatures (often around 75 °C) and solvents such as methanol or acetic acid to facilitate the reaction. Analytical techniques such as mass spectrometry and nuclear magnetic resonance are used to characterize the product and confirm its identity .
N(6)-carboxymethyllysine participates in various chemical reactions typical of amino acids and carboxylic acids:
The quantification of N(6)-carboxymethyllysine in biological samples often employs ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), allowing for precise measurement even at low concentrations .
The mechanism by which N(6)-carboxymethyllysine exerts its effects involves its interaction with cellular receptors such as the receptor for advanced glycation end products (RAGE). This interaction triggers inflammatory pathways and oxidative stress responses, contributing to cellular dysfunction associated with aging and metabolic diseases.
Studies have shown that elevated levels of N(6)-carboxymethyllysine correlate with increased markers of inflammation and oxidative stress in various disease states, including diabetes and cardiovascular diseases .
Relevant analyses indicate that N(6)-carboxymethyllysine can be detected using various analytical methods including enzyme-linked immunosorbent assays (ELISA) that utilize specific antibodies against carboxymethylated proteins .
N(6)-carboxymethyllysine serves multiple roles in scientific research:
The systematic investigation of advanced glycation end products (AGEs) began with Louis Camille Maillard's 1912 description of non-enzymatic browning reactions between sugars and amino acids. However, it was not until 1985 that Dr. Mahtab Ahmed identified N(6)-Carboxymethyllysine (CML) as the first specific AGE during experiments examining glucose-lysine interactions under physiological conditions. This discovery occurred through meticulous amino acid analysis of acid-hydrolyzed glucose-polylysine reaction mixtures, where CML appeared as a consistent minor peak [1] [4]. CML's emergence revolutionized AGE research by providing:
AGEs are now classified through multiple frameworks reflecting their biochemical complexity:
Table 1: Classification Frameworks for Advanced Glycation End Products
Classification Basis | Categories | Key Examples |
---|---|---|
Origin | Endogenous | Tissue CML in collagen |
Exogenous (dAGEs) | Dietary CML from thermally processed foods | |
Precursor Compounds | Glucose-derived (Glu-AGEs) | HbA1c |
Fructose-derived (Fru-AGEs) | Fructoselysine | |
Glyoxal-derived (GO-AGEs) | CML, GOLD* | |
Methylglyoxal-derived (MGO-AGEs) | CEL** | |
Structural Properties | Fluorescent crosslinked | Pentosidine |
Non-fluorescent non-crosslinked | CML |
GOLD = Glyoxal-lysine dimer; *CEL = N(6)-Carboxyethyllysine [3] [4]
The formation mechanisms of CML exemplify the complexity of AGE biochemistry. CML generation occurs through:
CML (C₈H₁₆N₂O₄; molecular weight 204.23 g/mol) has emerged as the prototypical AGE biomarker due to its:
Table 2: Analytical Methods for CML Quantification
Method | Sensitivity | Sample Type | Key Advantages |
---|---|---|---|
Competitive ELISA | 0.1-10 pmol/mg protein | Serum, tissue homogenates | High throughput; clinical applicability |
LC-MS/MS with isotope dilution | 0.005-0.5 μmol/ml | Plasma, CSF | Gold standard for specificity; detects structural isomers |
Immunohistochemistry | Semi-quantitative | Fixed tissue sections | Spatial distribution analysis in organs |
The analytical robustness of CML measurement is evidenced by mass spectrometry protocols featuring deuterated internal standards (D₄-CML), which achieve precision through stable isotope dilution techniques [10]. This methodological rigor underpins CML's biomarker validity across research contexts.
In clinical biochemistry, CML serves three principal biomarker functions:
The mechanistic significance of CML extends beyond passive accumulation to active pathophysiological involvement via:
Table 3: Clinical Correlations of Elevated CML in Human Studies
Condition | CML Elevation | Clinical Correlation | Study |
---|---|---|---|
Type 2 Diabetes | 3.8-fold in serum | Microvascular complications | Diabetes Metab (2003) [2] |
Proliferative Diabetic Retinopathy | 2.1-fold in aqueous humor | Disease severity staging | Eur J Ophthalmol (2011) [6] |
Incident Diabetes | Per 100 ng/mL increase | 35% increased risk | Diabet Med (2016) [9] |
Multiple Sclerosis | CEL elevated 40% | Relapse rate correlation | J Neuroinflammation (2010) [10] |
Hip Fracture Risk | Per 189 ng/mL increase | 18% increased risk | Endocrine Pract (2023) [5] |
These biomarker properties make CML an exceptional indicator of cumulative metabolic stress, bridging biochemical analysis with clinical phenotyping across diverse disease states. Its measurement provides insights into long-term glycation processes that transient markers like HbA1c cannot capture, particularly in tissues with slow protein turnover.
Table 4: Compound Summary - N(6)-Carboxymethyllysine (CML)
Property | Description |
---|---|
Systematic Name | 2-Amino-6-(carboxymethyl)aminohexanoic acid |
Chemical Formula | C₈H₁₆N₂O₄ |
Molecular Weight | 204.23 g/mol |
Discovery Year | 1985 |
Discoverer | Dr. Mahtab Ahmed |
Primary Formation Pathways | • Metal-catalyzed Amadori product oxidation• Autoxidative glycosylation (Wolff pathway)• Lipid peroxidation |
Key Detection Methods | • Competitive ELISA• LC-MS/MS with isotope dilution• Immunohistochemistry |
Clinical Significance | Biomarker for diabetes complications, renal disease, neurodegeneration, and aging |
Representative structural diagram of CML would appear here, showing the carboxymethyl group attached to the epsilon-amino group of lysine
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1